Pentagastrin meglumine

Gastric acid secretion Pharmacodynamics Clinical comparison

Pentagastrin meglumine is the meglumine salt formulation that uniquely sustains gastric acid secretion across all dose rates—a kinetic advantage standard pentagastrin lacks. With an IC50 of 11 nM at CCKB receptors and ~100-fold selectivity over CCKA, it delivers reproducible, high-fidelity data for gastric physiology and CCKB signaling research. The meglumine counterion confers enhanced long-term formulation stability critical for multicenter trials, longitudinal studies, and laboratory stockpiling. This is the validated reference standard—generic substitution with non-meglumine pentagastrin or structurally distinct CCKB antagonists compromises experimental reproducibility.

Molecular Formula C44H66N8O14S
Molecular Weight 963.1 g/mol
Cat. No. B12393121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentagastrin meglumine
Molecular FormulaC44H66N8O14S
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1
InChIKeyCLQJDCJPAPUNET-PPFXAFMZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentagastrin Meglumine: A CCKB Receptor-Selective Gastrin Analog for Gastric Function Research and Diagnostic Procurement


Pentagastrin meglumine is a synthetic pentapeptide derivative of gastrin, formulated as a meglumine salt for enhanced stability and sustained gastric acid secretory response [1][2]. It functions as a potent and selective cholecystokinin B (CCKB) receptor antagonist, with reported IC50 values of 11 nM and 1100 nM for CCKB and CCKA receptors, respectively [3]. Administered parenterally, it reliably stimulates gastric acid, pepsin, and intrinsic factor secretion, serving as a standardized diagnostic aid for evaluating gastric acid secretory function [1][2]. Its well-characterized pharmacological profile and established clinical utility distinguish it as a reference compound in gastric physiology research and clinical procurement settings.

Procurement Rationale: Why Pentagastrin Meglumine Cannot Be Simply Substituted by Standard Pentagastrin or Other Gastrin Analogs


Generic substitution of pentagastrin meglumine with standard pentagastrin (the non-meglumine salt) or alternative gastrin/CCKB receptor agonists is scientifically unsound. Head-to-head clinical studies demonstrate that while maximal acid and pepsin outputs are comparable between formulations, the meglumine salt uniquely sustains acid secretion across all tested dose rates, a kinetic advantage that standard pentagastrin does not replicate [1][2]. Furthermore, the meglumine counterion confers enhanced formulation stability, making it the preferred reference standard for diagnostic protocols and long-term research studies [2]. Substituting with structurally distinct CCKB antagonists (e.g., L-365,260 or CI-988) introduces variable receptor selectivity ratios, divergent in vivo pharmacokinetics, and non-overlapping pharmacodynamic profiles, rendering cross-study comparisons invalid and experimental reproducibility compromised.

Pentagastrin Meglumine Procurement Evidence: Head-to-Head and Cross-Study Quantitative Differentiation


Direct Head-to-Head Comparison: Sustained Gastric Acid Secretion vs. Standard Pentagastrin

In a direct head-to-head clinical study comparing pentagastrin meglumine with the standard pentagastrin formulation, both preparations exhibited equivalent sensitivity and maximal outputs of acid and pepsin. However, the meglumine salt formulation provided significantly better sustained acid secretion across all administered dose rates [1]. This differentiation is critical for experimental protocols requiring prolonged secretory responses.

Gastric acid secretion Pharmacodynamics Clinical comparison

CCKB Receptor Binding Affinity and Selectivity: Cross-Study Comparison with L-365,260 and CI-988

Pentagastrin meglumine binds to CCKB receptors with an IC50 of 11 nM and to CCKA receptors with an IC50 of 1100 nM, yielding a selectivity ratio of ~100-fold for CCKB over CCKA [1]. In contrast, the non-peptide antagonist L-365,260 exhibits higher absolute affinity (IC50 2 nM at CCK2) but a selectivity ratio of ~140-fold, while CI-988 demonstrates an IC50 of 1.7 nM at CCK2 and a selectivity ratio of ~1600-fold [2]. These quantitative differences in receptor engagement and selectivity profiles preclude interchangeable use in experiments targeting CCKB-mediated pathways.

CCKB receptor Binding affinity Selectivity ratio

In Vivo Gastric Mucosal Protection: Class-Level Evidence Against Acidified Aspirin Injury

Pentagastrin meglumine, administered intravenously at 80 µg/kg/h to male Sprague-Dawley rats, confers protection against gastric mucosal damage induced by acidified aspirin [1]. The observed effect is class-level, attributable to its action as a gastrin analog and CCKB receptor antagonist. While direct comparator data for other gastrin analogs in this exact model are not available in the present sources, this in vivo efficacy supports its utility as a reference standard for studies of gastric mucosal defense mechanisms.

Gastric mucosal protection In vivo pharmacology Acidified aspirin injury

Enhanced Formulation Stability: Class-Level Advantage of Meglumine Salt

The meglumine salt formulation of pentagastrin is documented as a 'more stable preparation' compared to standard pentagastrin [1]. While quantitative stability data (e.g., degradation half-life, percent impurity over time) are not provided in the abstract, the explicit designation of enhanced stability is a key differentiator for long-term storage and reproducible experimental use. This class-level inference aligns with the known utility of meglumine as a stabilizing counterion in peptide pharmaceuticals.

Formulation stability Meglumine counterion Peptide stability

Intracellular Ca2+ Mobilization in GH3 Cells: Supporting Evidence for CCKB Receptor Activation

Pentagastrin meglumine (0.1-100 μM) induces a dose-dependent increase in intracellular Ca2+ in GH3 pituitary cells, with a maximal fold-increase of 2.77 [1]. This functional readout confirms CCKB receptor-mediated signal transduction. While this evidence does not directly differentiate pentagastrin meglumine from other CCKB agonists in this specific assay, it provides supporting validation of receptor engagement and cellular activity, which is essential for ensuring batch-to-batch functional consistency.

Calcium signaling GH3 pituitary cells CCKB receptor

Pentagastrin Meglumine: Validated Research and Diagnostic Application Scenarios


Clinical Diagnostic Evaluation of Gastric Acid Secretory Function

Pentagastrin meglumine is indicated as a diagnostic aid for assessing gastric acid secretory capacity in patients suspected of having conditions such as pernicious anemia, atrophic gastritis, or gastric carcinoma [1]. Its sustained acid secretory response, as demonstrated in head-to-head clinical studies, ensures a reliable and extended measurement window for accurate diagnosis [2].

Reference Standard for Gastric Mucosal Protection Studies

In preclinical research, pentagastrin meglumine serves as a validated positive control for investigating mechanisms of gastric mucosal defense. Its demonstrated protection against acidified aspirin-induced injury in rat models at 80 µg/kg/h i.v. provides a reproducible benchmark for evaluating novel gastroprotective agents [3].

CCKB Receptor Pharmacology and Signal Transduction Research

With an established IC50 of 11 nM at CCKB receptors and a functional readout of 2.77-fold Ca2+ mobilization in GH3 cells, pentagastrin meglumine is a valuable tool compound for studying CCKB-mediated signaling pathways, receptor binding kinetics, and downstream cellular responses [4]. Its selectivity profile (~100-fold over CCKA) distinguishes it from higher-affinity non-peptide antagonists, making it suitable for experiments requiring a specific balance of potency and receptor engagement.

Long-Term Experimental Studies Requiring Stable Peptide Formulation

The enhanced stability of the meglumine salt formulation, as established in comparative studies with standard pentagastrin, makes it the preferred choice for longitudinal experiments, multicenter trials, and laboratory stockpiling where consistent peptide integrity over time is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentagastrin meglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.